molecular formula C24H17F5N2O3 B14088771 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol

2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol

Cat. No.: B14088771
M. Wt: 476.4 g/mol
InChI Key: FZOCYDQWQNOYOU-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a methoxyphenyl group and a pentafluorobenzyl ether group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the pentafluorobenzyl ether group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Scale-up processes would also consider factors such as reaction time, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy and pentafluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, KOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol
  • 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(trifluoromethyl)oxy]phenol
  • 2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(chlorobenzyl)oxy]phenol

Uniqueness

2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol is unique due to the presence of the pentafluorobenzyl ether group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C24H17F5N2O3

Molecular Weight

476.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]phenol

InChI

InChI=1S/C24H17F5N2O3/c1-11-18(14-5-3-4-6-17(14)33-2)24(31-30-11)13-8-7-12(9-16(13)32)34-10-15-19(25)21(27)23(29)22(28)20(15)26/h3-9,32H,10H2,1-2H3,(H,30,31)

InChI Key

FZOCYDQWQNOYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)O)C4=CC=CC=C4OC

Origin of Product

United States

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